molecular formula C15H27NO B12474941 N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B12474941
M. Wt: 237.38 g/mol
InChI Key: MJESLEMCADFNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is an organic compound with a unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its strained ring system and interesting chemical properties. The compound’s structure includes a heptane chain attached to a bicyclo[2.2.1]heptane ring, with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Ammonia, amines, alkyl halides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides and derivatives.

Scientific Research Applications

N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific combination of a heptane chain, bicyclic ring, and carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H27NO

Molecular Weight

237.38 g/mol

IUPAC Name

N-heptan-2-ylbicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C15H27NO/c1-3-4-5-6-11(2)16-15(17)14-10-12-7-8-13(14)9-12/h11-14H,3-10H2,1-2H3,(H,16,17)

InChI Key

MJESLEMCADFNTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1CC2CCC1C2

Origin of Product

United States

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